molecular formula C15H16ClN7OS B6078250 1-[(4-chlorophenyl)methyl]-N-[2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethyl]triazole-4-carboxamide

1-[(4-chlorophenyl)methyl]-N-[2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethyl]triazole-4-carboxamide

Cat. No.: B6078250
M. Wt: 377.9 g/mol
InChI Key: RYAYAJLSCYTENY-UHFFFAOYSA-N
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Description

1-[(4-chlorophenyl)methyl]-N-[2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethyl]triazole-4-carboxamide is a synthetic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are widely used in various fields such as agriculture, medicine, and industry. The compound’s structure features a triazole ring, a chlorophenyl group, and a sulfanylethyl group, which contribute to its unique chemical properties and biological activities.

Preparation Methods

The synthesis of 1-[(4-chlorophenyl)methyl]-N-[2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethyl]triazole-4-carboxamide typically involves multiple steps, including the formation of the triazole ring and the introduction of the chlorophenyl and sulfanylethyl groups. One common synthetic route involves the reaction of 4-chlorobenzyl chloride with 4-methyl-1,2,4-triazole-3-thiol in the presence of a base to form the intermediate compound. This intermediate is then reacted with ethyl chloroformate to yield the final product. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated processes to ensure high yield and purity.

Chemical Reactions Analysis

1-[(4-chlorophenyl)methyl]-N-[2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethyl]triazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the triazole ring or the chlorophenyl group.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom, forming new derivatives.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the carboxamide group and the formation of corresponding acids or amines.

Scientific Research Applications

1-[(4-chlorophenyl)methyl]-N-[2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethyl]triazole-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound exhibits antimicrobial and antifungal activities, making it useful in the development of new antibiotics and antifungal agents.

    Medicine: It has potential therapeutic applications in the treatment of diseases such as cancer, due to its ability to inhibit specific enzymes and pathways involved in cell proliferation.

    Industry: The compound is used in the formulation of agrochemicals, such as fungicides, to protect crops from fungal infections.

Mechanism of Action

The mechanism of action of 1-[(4-chlorophenyl)methyl]-N-[2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethyl]triazole-4-carboxamide involves the inhibition of specific enzymes and pathways. For example, in its antifungal activity, the compound inhibits the enzyme lanosterol 14α-demethylase, which is crucial for the synthesis of ergosterol, an essential component of fungal cell membranes. By disrupting ergosterol synthesis, the compound compromises the integrity of the fungal cell membrane, leading to cell death.

Comparison with Similar Compounds

1-[(4-chlorophenyl)methyl]-N-[2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethyl]triazole-4-carboxamide can be compared with other triazole derivatives such as:

    Fluconazole: A widely used antifungal agent that also inhibits lanosterol 14α-demethylase but has a different substitution pattern on the triazole ring.

    Itraconazole: Another antifungal agent with a broader spectrum of activity and a different chemical structure, including a dioxolane ring.

    Voriconazole: A triazole derivative with enhanced activity against a variety of fungal pathogens, featuring a fluorinated pyrimidine ring.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-N-[2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN7OS/c1-22-10-18-20-15(22)25-7-6-17-14(24)13-9-23(21-19-13)8-11-2-4-12(16)5-3-11/h2-5,9-10H,6-8H2,1H3,(H,17,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYAYAJLSCYTENY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1SCCNC(=O)C2=CN(N=N2)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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